tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
Overview
Description
PROTAC Linker 13 is a component of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins. PROTACs consist of three parts: a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in maintaining the appropriate geometry for the formation of the ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC Linker 13 involves the preparation of the two ligands and the linker, followed by their conjugation. The linker often contains functional groups that facilitate the formation of stable bonds with the ligands. Common synthetic routes include amidation, esterification, and click chemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of PROTAC Linker 13 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions: PROTAC Linker 13 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific functional groups present in PROTAC Linker 13 and the reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines .
Scientific Research Applications
PROTAC Linker 13 has a wide range of applications in scientific research, including:
Chemistry: Used in the design and synthesis of novel PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein function and regulation by selectively degrading specific proteins.
Medicine: Investigated for therapeutic applications, particularly in cancer treatment, by targeting and degrading oncogenic proteins.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of protein-protein interactions .
Mechanism of Action
The mechanism of action of PROTAC Linker 13 involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The linker ensures the proper orientation and proximity of the ligands, enabling efficient ubiquitination and subsequent proteasomal degradation .
Comparison with Similar Compounds
PROTAC Linker 1: Another linker used in PROTACs, but with different functional groups and properties.
PROTAC Linker 2: Similar in structure but varies in length and flexibility.
PROTAC Linker 3: Contains different chemical moieties that affect its binding affinity and degradation efficiency .
Uniqueness: PROTAC Linker 13 is unique due to its specific chemical structure, which provides optimal flexibility and stability for the formation of the ternary complex. This results in enhanced degradation efficiency and selectivity compared to other linkers. Its design also allows for better solubility and bioavailability, making it a valuable component in the development of PROTAC-based therapeutics .
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUICOFGFQENAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
198227-38-2 | |
Record name | Polyethylene glycol 2-aminoethyl ether 2-boc-aminoethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198227-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80432289 | |
Record name | tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153086-78-3 | |
Record name | tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.